molecular formula C8H17Br2O3P B12520553 Diethyl (2,3-dibromo-2-methylpropyl)phosphonate CAS No. 651716-28-8

Diethyl (2,3-dibromo-2-methylpropyl)phosphonate

Cat. No.: B12520553
CAS No.: 651716-28-8
M. Wt: 352.00 g/mol
InChI Key: PNKUBMMHTJXUOU-UHFFFAOYSA-N
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Description

Diethyl (2,3-dibromo-2-methylpropyl)phosphonate is an organophosphorus compound with the molecular formula C7H14Br2O3P. It is a derivative of phosphonic acid and contains two bromine atoms, making it a valuable intermediate in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2,3-dibromo-2-methylpropyl)phosphonate can be synthesized through the reaction of diethyl phosphite with 2,3-dibromo-2-methylpropyl bromide. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,3-dibromo-2-methylpropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phosphonates with various functional groups.

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphine derivatives.

Mechanism of Action

The mechanism of action of diethyl (2,3-dibromo-2-methylpropyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and phosphonate group play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2,3-dibromo-2-methylpropyl)phosphonate is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. Its specific structure allows for a wide range of applications in organic synthesis, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

651716-28-8

Molecular Formula

C8H17Br2O3P

Molecular Weight

352.00 g/mol

IUPAC Name

1,2-dibromo-3-diethoxyphosphoryl-2-methylpropane

InChI

InChI=1S/C8H17Br2O3P/c1-4-12-14(11,13-5-2)7-8(3,10)6-9/h4-7H2,1-3H3

InChI Key

PNKUBMMHTJXUOU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(C)(CBr)Br)OCC

Origin of Product

United States

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